molecular formula C7H11B B1655334 3-(Bromomethyl)cyclohexene CAS No. 34825-93-9

3-(Bromomethyl)cyclohexene

Cat. No.: B1655334
CAS No.: 34825-93-9
M. Wt: 175.07 g/mol
InChI Key: NRDIHSPUUCHBQG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)cyclohexene is an organic compound with the molecular formula C7H11Br. It is a derivative of cyclohexene, where a bromomethyl group is attached to the third carbon of the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Bromomethyl)cyclohexene can be synthesized through various methods. One common approach involves the bromination of cyclohexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the allylic position of the cyclohexene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of bromine or N-bromosuccinimide in the presence of a suitable solvent and catalyst can facilitate the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)cyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)cyclohexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)cyclohexene in chemical reactions involves the formation of reactive intermediates, such as bromonium ions and free radicals. These intermediates facilitate various transformations, including nucleophilic substitution, elimination, and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)cyclohexene is unique due to the presence of both a bromomethyl group and a double bond in the cyclohexene ring. This combination imparts distinct reactivity and allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

3-(bromomethyl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDIHSPUUCHBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858808
Record name 3-(Bromomethyl)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34825-93-9
Record name 3-(Bromomethyl)cyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034825939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Bromomethyl)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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